1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Overview
Description
“1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione” is a compound that contains a thiazole ring and a pyrrolidine-2,5-dione moiety . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Pyrrolidine-2,5-diones derivates are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name and the nature of its constituent moieties. The compound has a molecular weight of 261.1 . The thiazole ring consists of sulfur and nitrogen, and the pyrrolidine-2,5-dione moiety contains a five-membered ring with two carbonyl groups .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 261.1 . It is a powder at room temperature .Scientific Research Applications
Antiproliferative Activity
Research has shown the synthesis of new functionalized pyridine linked thiazole derivatives, which exhibit promising antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer. These compounds were synthesized through reactions involving precursor molecules and α-halogenated carbonyl compounds, demonstrating significant cytotoxic properties against specific cancer cells, indicating their potential use in cancer research and therapy (Alaa M. Alqahtani & A. Bayazeed, 2020).
Antimicrobial Activity
Studies have also explored the interaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with 1,2,4-triazole-3(5)-thiol, leading to the synthesis of novel compounds with prescreening antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as yeasts. This highlights the chemical's versatility in creating new antimicrobial agents (S. Holota et al., 2020).
Semiconducting Properties
The synthesis of highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrates the material's potential in the development of new semiconducting polymers. These polymers exhibit strong fluorescence and are investigated for their optical and electrochemical properties, suggesting their application in electronic and photonic devices (Kai A. I. Zhang & B. Tieke, 2008).
Mechanism of Action
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
It is known that thiazole-containing molecules can have diverse effects on biochemical pathways .
Result of Action
It is known that thiazole-containing molecules can have diverse effects on biological systems .
Properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S/c8-4-3-9-7(13-4)10-5(11)1-2-6(10)12/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPVDHYVSUYHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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